molecular formula C6H16KOSi B3119955 CID 156594841 CAS No. 25706-33-6

CID 156594841

Cat. No. B3119955
CAS RN: 25706-33-6
M. Wt: 171.37 g/mol
InChI Key: JEIHQEFLPIEHDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 156594841 is a scientific research tool that is used to study the mechanism of action, biochemical, and physiological effects of various substances. This tool is used by researchers in the laboratory to study the effects of different compounds on biological systems. CID 156594841 has been used extensively in the past to study the effects of various compounds on the human body and to develop new drugs and treatments. In

Mechanism of Action

CID 156594841 is a carboxylic acid ester, and its mechanism of action is dependent upon its structure. The carboxylic acid group of CID 156594841 is responsible for its ability to bind to and interact with various biological molecules. This binding can then lead to changes in the structure and function of the molecules, which can lead to changes in the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
CID 156594841 has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, CID 156594841 has been found to affect the activity of enzymes, alter the expression of genes, and affect the metabolism of cells. CID 156594841 has also been shown to have an effect on the immune system, as well as on the development and function of the nervous system.

Advantages and Limitations for Lab Experiments

CID 156594841 is a useful tool for laboratory experiments due to its simple synthesis method and its ability to interact with various biological molecules. However, there are some limitations to its use. CID 156594841 is not very stable and can degrade over time, which can limit its effectiveness in long-term experiments. Additionally, CID 156594841 can interact with other molecules and cause unwanted side effects, which can limit its usefulness in certain experiments.

Future Directions

There are a variety of possible future directions for CID 156594841. One possibility is to use CID 156594841 to study the effects of various compounds on the human body, such as their effects on the immune system, metabolism, and nervous system. Additionally, CID 156594841 could be used to develop new drugs and treatments, as well as to study the effects of various compounds on the environment. Additionally, CID 156594841 could be used to study the effects of various compounds on other organisms, such as plants and animals. Finally, CID 156594841 could be used to study the effects of various compounds on the development of new technologies, such as nanotechnology.

Scientific Research Applications

CID 156594841 is used in scientific research to study the mechanism of action, biochemical, and physiological effects of various substances. This tool is used by researchers in the laboratory to study the effects of different compounds on biological systems. CID 156594841 has been used extensively in the past to study the effects of various compounds on the human body and to develop new drugs and treatments.

properties

InChI

InChI=1S/C6H16OSi.K/c1-4-8(7,5-2)6-3;/h7H,4-6H2,1-3H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIHQEFLPIEHDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)O.[K]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16KOSi
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 156594841

CAS RN

25706-33-6
Record name Silanol, 1,1,1-triethyl-, potassium salt (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25706-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.